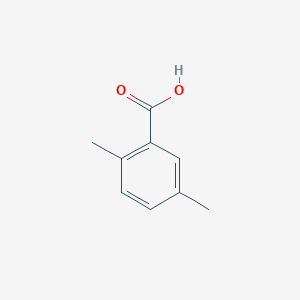

2,5-Dimethylbenzoic acid

Description

Properties

IUPAC Name |

2,5-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRHNAFEYMSXRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060591 | |

| Record name | Benzoic acid, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-72-0 | |

| Record name | 2,5-Dimethylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYL-BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RKE5PMK0H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,5-Dimethylbenzoic acid fundamental properties

An In-depth Technical Guide on the Core Properties of 2,5-Dimethylbenzoic Acid

Introduction

This compound, also known by its synonyms Isoxylic acid and p-Xylylic acid, is an aromatic carboxylic acid.[1][2] It is structurally characterized as a benzoic acid derivative with two methyl groups substituted at the 2 and 5 positions of the benzene (B151609) ring.[3] This compound serves as a metabolite of pseudocumene (1,2,4-trimethylbenzene) and is utilized as a starting reagent in the synthesis of various organic compounds, including derivatives of[4]paracyclophane and methyl 2,5-dimethylbenzoate.[5][6][7]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. The compound typically presents as a white to off-white crystalline powder.[5][7][8]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][3][6][9] |

| Molecular Weight | 150.17 g/mol | [3][6] |

| CAS Number | 610-72-0 | [1][3][5][9] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white crystalline powder | [5][8] |

| Melting Point | 131-135 °C | [5][8][9] |

| Boiling Point | 268 °C | [5][9][10] |

| Density | 1.069 g/cm³ | [7][10] |

| pKa | 3.990 (at 25°C) | [7] |

| Water Solubility | 0.18 g/L (at 25°C) | [7] |

| Flash Point | 126.7 °C | [9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following table summarizes key data from various spectroscopic techniques.

| Spectroscopic Technique | Key Data and Observations | Reference |

| ¹H NMR | Spectra available, showing characteristic peaks for aromatic and methyl protons. | [3][11] |

| ¹³C NMR | Spectra available for detailed carbon framework analysis. | [9][12] |

| Infrared (IR) Spectroscopy | Conforms to the expected spectrum for a carboxylic acid with aromatic C-H, C=C, and C=O stretching, and O-H stretching. Spectra available as KBr disc and nujol mull. | [1][3][9] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 150. | [1][3] |

| Raman Spectroscopy | Spectrum available. | [3][9] |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation and Oxidation

A common synthetic route for substituted benzoic acids involves the Friedel-Crafts acylation of a corresponding substituted benzene, followed by oxidation. While a specific protocol for this compound is not detailed in the provided results, a general procedure for a related compound, 2,5-dimethoxybenzoic acid, can be adapted.[13]

Step 1: Friedel-Crafts Acylation of p-Xylene (B151628)

-

Apparatus Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

-

Reagent Charging: Under an inert atmosphere (e.g., nitrogen or argon), the flask is charged with anhydrous aluminum chloride (AlCl₃) and a dry, non-polar solvent like dichloromethane (B109758) (CH₂Cl₂). The suspension is cooled to 0 °C using an ice bath.

-

Reactant Addition: A solution of p-xylene and acetyl chloride in anhydrous dichloromethane is added dropwise from the dropping funnel to the stirred AlCl₃ suspension over 1-2 hours. The temperature should be maintained below 5 °C.

-

Reaction Monitoring: The reaction is allowed to stir at room temperature for several hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched by slowly pouring it onto crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2,5-dimethylacetophenone.

Step 2: Haloform Reaction (Oxidation)

-

Dissolution: The crude 2,5-dimethylacetophenone is dissolved in a suitable solvent like dioxane or THF in a round-bottom flask.

-

Reagent Addition: An aqueous solution of sodium hydroxide (B78521) is added. The mixture is cooled in an ice bath.

-

Oxidation: A sodium hypochlorite (B82951) solution (bleach) is added slowly with vigorous stirring. The reaction is typically exothermic and should be controlled.

-

Quenching and Acidification: Excess hypochlorite is quenched with a sodium bisulfite solution. The mixture is then acidified with hydrochloric acid, which precipitates the this compound.

-

Isolation: The solid product is collected by filtration and washed with cold water.

Purification

A standard method for purifying this compound involves the following steps:

-

Steam Distillation: The crude acid is first purified by steam distillation.[5][7]

-

Recrystallization: The distilled acid is then recrystallized from ethanol (B145695) or water to obtain a product with high purity.[5][7]

Safety and Hazards

This compound is classified as a hazardous chemical. The GHS classification indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

| Hazard Category | GHS Classification | Precautionary Measures |

| Skin Contact | Skin Irritant (Category 2) | Causes skin irritation.[3] In case of contact, wash with plenty of soap and water. |

| Eye Contact | Eye Irritant (Category 2) | Causes serious eye irritation.[3] Rinse immediately with plenty of water for at least 15 minutes. |

| Inhalation | Specific target organ toxicity (single exposure, Category 3) | May cause respiratory irritation.[3] If inhaled, remove to fresh air. |

| Ingestion | Acute oral toxicity (Category 4) | Harmful if swallowed. |

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, eye protection). Avoid breathing dust.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Synthesis and Purification Workflow

Caption: General workflow for synthesis and purification.

References

- 1. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 2. This compound | 610-72-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 610-72-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound CAS#: 610-72-0 [m.chemicalbook.com]

- 7. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound [stenutz.eu]

- 10. This compound(610-72-0) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

Physicochemical Properties of 2,5-Dimethylbenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylbenzoic acid (CAS No: 610-72-0). The information presented herein is intended to support research, development, and quality control activities involving this compound. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key analytical procedures.

Core Physicochemical Data

This compound, also known as isoxylic acid, is a substituted aromatic carboxylic acid.[1] Its fundamental physicochemical properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | Isoxylic acid, p-Xylylic acid, 2-Carboxy-1,4-dimethylbenzene | [1][4] |

| CAS Number | 610-72-0 | [2][4] |

| Molecular Formula | C9H10O2 | [1][2] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [3][5] |

| Melting Point | 131-135 °C | [3][6][7] |

| Boiling Point | 268 °C | [2][5][6] |

| Density | 1.069 g/cm³ | [6] |

| pKa | 3.99 at 25°C | [8] |

| Solubility | Insoluble in water.[2] Soluble in methanol (B129727) with very faint turbidity.[5][8] | |

| LogP | 2.00160 | [7] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail standardized experimental methodologies for key parameters of this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional, for fine powdering)

Procedure:

-

A small amount of finely powdered this compound is introduced into a capillary tube to a height of 1-2 mm.[1][2]

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2]

-

The assembly is placed in a heating bath (oil or a metal block).

-

The sample is heated slowly, at a rate of approximately 2°C per minute as the expected melting point is approached.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is the melting point.[6] For a pure compound, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination

For a solid compound like this compound, the boiling point is determined at atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid for heating bath (e.g., paraffin (B1166041) oil)

Procedure:

-

A small quantity of this compound is placed in the fusion tube.

-

The capillary tube is placed inside the fusion tube with its open end submerged in the molten sample.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube.[9][10]

-

Heating continues until a steady stream of bubbles emerges from the capillary tube.[10][11]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

Procedure:

-

A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if solubility is low).[12]

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The solution is titrated with the standardized NaOH solution, added in small, known increments from the burette.[7]

-

The pH is recorded after each addition of titrant, allowing the reading to stabilize.[7]

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point is then found.[5]

-

The pH at the half-equivalence point is equal to the pKa of the acid.[13]

Aqueous Solubility Determination

This protocol outlines a general method for determining the solubility of a sparingly soluble organic acid.

Apparatus:

-

Scintillation vials or test tubes with closures

-

Shaker or rotator

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

An excess amount of this compound is added to a known volume of water in a vial.

-

The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then centrifuged to separate the undissolved solid.

-

A known volume of the clear supernatant is carefully removed.

-

The concentration of this compound in the supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, against a standard curve. This concentration represents the aqueous solubility.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity. The shake-flask method is a common direct determination technique.

Apparatus:

-

Separatory funnel or capped centrifuge tubes

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis)

Procedure:

-

A known amount of this compound is dissolved in either water or n-octanol.

-

The solution is added to a separatory funnel containing the other immiscible solvent.

-

The funnel is shaken vigorously for a set period to allow for partitioning of the solute between the two phases and then left to stand for the phases to separate.[4][14]

-

The two phases are separated.

-

The concentration of this compound in each phase is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of P.[3]

Visualized Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the purification of a solid organic acid like this compound.

References

- 1. byjus.com [byjus.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. acdlabs.com [acdlabs.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. web.williams.edu [web.williams.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. How to Find Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 14. agilent.com [agilent.com]

An In-Depth Technical Guide to 2,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

2,5-Dimethylbenzoic acid, also known as isoxylic acid, is an organic compound with the chemical formula C₉H₁₀O₂.[1][2] Its CAS number is 610-72-0 .[1][2][3][4][5] This aromatic carboxylic acid is characterized by a benzoic acid core with two methyl groups substituted at the 2 and 5 positions of the benzene (B151609) ring. It is a white to off-white crystalline powder.[6]

The structure of this compound is as follows:

A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [1][2][4] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| CAS Number | 610-72-0 | [1][2][3][4][5] |

| Melting Point | 132-134 °C | [6] |

| Boiling Point | 268 °C | [6] |

| Density | 1.069 g/cm³ | [7] |

| pKa | 3.990 (at 25°C) | |

| LogP | 2.2 | [2] |

| Appearance | White to off-white crystalline powder | [6] |

| Solubility | Very faint turbidity with Methanol | [6] |

Synthesis and Experimental Protocols

General Synthesis via Oxidation of a Methyl Group on an Aromatic Ring

This method is a general procedure that can be adapted for the synthesis of this compound from a suitable precursor like 1,4-dimethylbenzene (p-xylene).

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting material (e.g., p-xylene) in a suitable solvent like glacial acetic acid.

-

Addition of Oxidant: While stirring the solution at room temperature, slowly add a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or a mixture of sodium dichromate and sulfuric acid. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If using permanganate, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the crude this compound.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as an ethanol/water mixture.[9]

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound. A reverse-phase method is typically employed.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a diluent (e.g., a 50:50 v/v mixture of acetonitrile (B52724) and water) to prepare a stock solution of 1 mg/mL. Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.[1]

-

HPLC Instrumentation and Conditions:

-

HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a UV-Vis detector.[1]

-

Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.[1]

-

Mobile Phase A: 0.1% Phosphoric acid in water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient Program: A suitable gradient program should be developed to ensure the separation of the analyte from any impurities. A typical gradient might start with a lower percentage of Mobile Phase B and gradually increase over time.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 30 °C.[1]

-

Injection Volume: 10 µL.[1]

-

Detection Wavelength: 254 nm.[1]

-

-

Data Analysis: The retention time of this compound is determined by injecting a standard solution. The purity of the sample is assessed by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Biological Significance and Applications

This compound is a known metabolite of pseudocumene (1,2,4-trimethylbenzene).[10] Its primary role in a biological context is as a product of xenobiotic metabolism. In the field of drug development and organic synthesis, it serves as a valuable building block for the creation of more complex molecules. Derivatives of dimethylbenzoic acids have been investigated for their potential as anticancer and antimicrobial agents.

Metabolic Pathway of Pseudocumene

The following diagram illustrates the metabolic pathway of pseudocumene, leading to the formation of this compound and other metabolites. This process primarily occurs in the liver and involves oxidation of the methyl groups.

Caption: Metabolic pathway of pseudocumene to this compound.

Application in Chemical Synthesis

This compound serves as a starting material or intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a versatile scaffold for further chemical modifications. The workflow for utilizing this compound in the synthesis of a more complex target molecule is depicted below.

Caption: General workflow for the use of this compound in synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2,5-dimethyl- | SIELC Technologies [sielc.com]

- 4. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 6. This compound | 610-72-0 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. Toxicokinetics and metabolism of pseudocumene (1,2,4-trimethylbenzene) after inhalation exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Dimethylbenzoic acid molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of 2,5-Dimethylbenzoic acid, a dimethylbenzoic acid where the two methyl groups are located at positions 2 and 5.[1] It is a metabolite of pseudocumene (1,2,4-trimethylbenzene).[2]

Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of applications, including analytical chemistry, reaction stoichiometry, and formulation development.

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | PubChem[1], NIST[3][4] |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| 150.1745 g/mol | NIST[3][4] | |

| Exact Mass | 150.068079557 Da | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Registry Number | 610-72-0 | NIST[3][4] |

| Synonyms | Isoxylic acid, 2-Carboxy-1,4-dimethylbenzene | NIST[3][4] |

Experimental Protocols

This document focuses on the intrinsic molecular properties of this compound. As such, detailed experimental protocols for its synthesis or use in signaling pathways are not within the scope of this guide. For purification methods, a common procedure involves steam distillation followed by crystallization from ethanol (B145695) or water.[2]

Visualized Molecular Information

The following diagram provides a logical representation of the key molecular identifiers for this compound.

Caption: Core molecular properties of this compound.

References

An In-depth Technical Guide to the Solubility of 2,5-Dimethylbenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylbenzoic acid in organic solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide focuses on providing a foundational understanding of its solubility characteristics, detailed experimental protocols for determining solubility, and relevant physicochemical data to aid researchers in their work.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description | Citation |

| Methanol | Very faint turbidity | [1] |

| Water | 0.18 g/L (25 °C) | [1] |

Table 2: Solvation Parameters for this compound

The following table presents solvation parameters for this compound, which can be used in thermodynamic models to predict solubility.

| Parameter | Value |

| R2 (excess molar refraction) | 0.462 |

| π*2 (dipolarity/polarizability) | 0.002 |

| αH2 (hydrogen bond acidity) | 0.46 |

| βH2 (hydrogen bond basicity) | - |

| log L16 (Ostwald solubility coefficient on n-hexadecane) | - |

| Vx (size parameter) | - |

Data sourced from "STUDIES ON SOLUBILITY AND SOLUBILITY RELATED PROCESSES - UCL Discovery"[2]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended for the determination of the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a liquid.[3]

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, defined temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to settle, and the supernatant (saturated solution) is carefully separated from the excess solid. This is typically achieved by centrifugation followed by filtration through a fine-pore syringe filter to ensure no solid particles are transferred.

-

Solvent Evaporation: A precisely weighed aliquot of the clear, saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute) until a constant weight of the dried this compound residue is achieved.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the corresponding mass or volume of the solvent.

Isothermal Shake-Flask Method followed by UV-Vis Spectroscopy

This method is suitable when the solute has a distinct chromophore, allowing for quantification using UV-Vis spectroscopy.

Methodology:

-

Preparation of Saturated Solution: As described in the gravimetric method, an excess of this compound is equilibrated with the solvent at a constant temperature.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and filtration.

-

Dilution: A precise volume of the clear saturated solution is carefully diluted with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Spectroscopic Measurement: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Quantification: The concentration of this compound in the saturated solution is determined from the calibration curve. The solubility is then expressed in the desired units (e.g., mol/L or g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the gravimetric determination of solubility.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dimethylbenzoic acid, specifically its melting and boiling points. The document details established values for these properties, outlines the experimental protocols for their determination, and presents visual workflows to facilitate understanding and replication of these methods in a laboratory setting.

Core Physicochemical Data

This compound, also known as isoxylic acid, is a substituted benzoic acid derivative. Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and handling in various research and development applications.

The experimentally determined and reported values for the melting and boiling points of this compound are summarized in the table below.

| Property | Value | References |

| Melting Point | 131-135 °C | [1][2] |

| 132 °C | [3] | |

| 132-134 °C | [4] | |

| Boiling Point | 268 °C | [3][4][5] |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the melting and boiling points of this compound. These protocols are standard procedures in organic chemistry laboratories.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining this property.

Materials and Equipment:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

This compound sample

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface, such as a watch glass. The sample is finely ground into a powder using a mortar and pestle to ensure uniform packing.[6]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.

-

Apparatus Setup (Thiele Tube):

-

The capillary tube is attached to a thermometer using a rubber band or a small piece of tubing, ensuring that the sample is aligned with the thermometer bulb.

-

The thermometer and attached capillary tube are inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is below the level of the open end of the capillary tube.

-

The Thiele tube is clamped securely to a ring stand.

-

-

Heating and Observation:

-

The side arm of the Thiele tube is gently heated with a Bunsen burner or a micro-burner. The design of the Thiele tube allows for the circulation of the heating liquid, ensuring a uniform temperature distribution.

-

The sample is observed closely through the heating process.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Heating Rate: For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point. For an accurate measurement, the determination is repeated with a fresh sample, and the temperature is raised slowly, at a rate of 1-2 °C per minute, as the melting point is approached.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a pure compound, the boiling point is a characteristic physical property.

Materials and Equipment:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum heating block)

-

This compound sample (melted, as it is a solid at room temperature)

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube and gently heated until it melts. Approximately 0.5 mL of the molten liquid is required.

-

Apparatus Setup:

-

A capillary tube, sealed at one end, is placed into the test tube containing the molten sample, with the open end submerged in the liquid.

-

The test tube is attached to a thermometer, with the bulb of the thermometer positioned adjacent to the test tube.

-

The assembly is then placed in a heating bath (e.g., Thiele tube or a hole drilled in an aluminum block on a hot plate).

-

-

Heating and Observation:

-

The apparatus is heated gently. As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out of the open end.

-

As the temperature approaches the boiling point of the sample, a continuous and rapid stream of bubbles will emerge from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

-

Boiling Point Reading:

-

Once a steady stream of bubbles is observed, the heating is discontinued.

-

The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample. At this temperature, the vapor pressure of the sample is equal to the atmospheric pressure.

-

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Experimental workflow for determining the melting point of this compound.

Caption: Experimental workflow for determining the boiling point of this compound.

References

- 1. This compound, 98% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 610-72-0 [chemicalbook.com]

- 5. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. byjus.com [byjus.com]

An In-depth Technical Guide to the Spectral Data of 2,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,5-Dimethylbenzoic acid (CAS No: 610-72-0), a substituted aromatic carboxylic acid. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug development. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, providing a clear and concise reference for its structural elucidation.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |

| 7.84 | Singlet | 1H | Ar-H (H6) |

| 7.20 | Doublet | 1H | Ar-H (H4) |

| 7.11 | Doublet | 1H | Ar-H (H3) |

| 2.55 | Singlet | 3H | Ar-CH₃ (C5) |

| 2.37 | Singlet | 3H | Ar-CH₃ (C2) |

Solvent: CDCl₃. Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.1 | -COOH |

| 137.5 | C2 |

| 135.8 | C5 |

| 132.4 | C6 |

| 131.0 | C4 |

| 130.1 | C1 |

| 128.9 | C3 |

| 21.2 | Ar-CH₃ (C5) |

| 20.1 | Ar-CH₃ (C2) |

Solvent: CDCl₃. Chemical shifts are referenced to the solvent peak.

Table 3: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2500 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 2920 | Medium | C-H stretch (Aromatic) |

| 1690 | Strong | C=O stretch (Carboxylic acid) |

| 1610, 1480 | Medium | C=C stretch (Aromatic ring) |

| 1420 | Medium | O-H bend (Carboxylic acid) |

| 1300 | Strong | C-O stretch (Carboxylic acid) |

| 820 | Strong | C-H bend (Aromatic, out-of-plane) |

Sample prepared as a KBr pellet.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 135 | 85 | [M - CH₃]⁺ |

| 133 | 30 | [M - OH]⁺ |

| 105 | 60 | [M - COOH]⁺ |

| 91 | 45 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 35 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Method: Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectral data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) TMS as an internal standard. The solution was filtered through a glass wool pipette into a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. The spectra were obtained with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans were used.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): A few milligrams of this compound were finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then compressed in a pellet press at 8-10 tons of pressure for 2 minutes to form a transparent pellet.

-

Data Acquisition: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was acquired prior to the sample measurement and automatically subtracted.

3. Mass Spectrometry (MS)

-

Sample Introduction and Ionization: The analysis was performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in methanol (B129727) was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ensure separation from the solvent and any impurities. The eluent from the GC was introduced into the ion source of the mass spectrometer, where electron ionization (EI) was performed at an energy of 70 eV.[1]

-

Mass Analysis: The resulting ions were accelerated and separated by a quadrupole mass analyzer. The detector recorded the abundance of ions at each mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of 2,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethylbenzoic acid. It includes a detailed breakdown of the spectral data, a standard experimental protocol for sample analysis, and visualizations to aid in the interpretation of the molecular structure and proton environments.

Data Presentation: 1H NMR Spectral Data of this compound

The 1H NMR spectrum of this compound presents a distinct set of signals corresponding to the different proton environments within the molecule. The quantitative data, including chemical shift (δ), multiplicity, integration, and coupling constants (J), are summarized in the table below. These values have been compiled from spectral data and are consistent with the structure of this compound.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-6 | ~7.8 | Singlet | 1H | N/A |

| H-4 | ~7.2 | Doublet | 1H | ~8.0 |

| H-3 | ~7.1 | Doublet | 1H | ~8.0 |

| C5-CH₃ | ~2.3 | Singlet | 3H | N/A |

| C2-CH₃ | ~2.5 | Singlet | 3H | N/A |

| COOH | ~11-13 | Broad Singlet | 1H | N/A |

Experimental Protocol: 1H NMR Spectroscopy of a Solid Aromatic Carboxylic Acid

The following protocol outlines a standard procedure for the preparation and analysis of a solid aromatic carboxylic acid, such as this compound, using 1H NMR spectroscopy.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound and transfer it to a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to the vial. The choice of solvent may depend on the solubility of the compound and the desired resolution of the carboxylic acid proton signal.

-

Mixing: Gently agitate the vial to ensure complete dissolution of the solid. If necessary, the sample can be briefly warmed or sonicated to aid dissolution.

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.

-

Standard: If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added. For routine analysis, the residual solvent peak can often be used as a reference.

2.2. NMR Data Acquisition

-

Instrumentation: The 1H NMR spectrum is typically acquired on a 400 MHz or higher field NMR spectrometer.

-

Locking and Shimming: The instrument is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming to ensure high resolution.

-

Acquisition Parameters: Standard acquisition parameters for a 1H NMR experiment are used. These typically include:

-

A 90° pulse angle.

-

A spectral width appropriate for proton signals (e.g., 0-15 ppm).

-

An acquisition time of 2-4 seconds.

-

A relaxation delay of 1-5 seconds.

-

A sufficient number of scans (typically 8-16) are averaged to achieve an adequate signal-to-noise ratio.

-

-

Processing: The acquired free induction decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction, to obtain the final spectrum.

Visualization of Molecular Structure and Proton Assignments

The following diagrams illustrate the chemical structure of this compound and the assignment of its proton signals in the 1H NMR spectrum.

Caption: Chemical structure of this compound.

Caption: 1H NMR signal assignments for this compound.

An In-depth Technical Guide to the ¹³C NMR Spectrum Analysis of 2,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethylbenzoic acid. It includes predicted spectral data, a detailed experimental protocol for data acquisition, and a structural representation to aid in the interpretation of the spectrum. This document is intended to be a valuable resource for professionals in the fields of analytical chemistry, organic synthesis, and drug development who utilize NMR spectroscopy for structural elucidation.

Predicted ¹³C NMR Spectral Data

Due to the limited availability of publicly accessible, experimentally assigned ¹³C NMR spectra for this compound, the following data has been generated using the online NMR prediction tool, NMRDB.org. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 173.3 |

| C1 | 139.7 |

| C2 | 135.0 |

| C3 | 132.3 |

| C4 | 130.8 |

| C5 | 129.5 |

| C6 | 128.9 |

| 2-CH₃ | 21.0 |

| 5-CH₃ | 20.5 |

Note: The numbering of the carbon atoms corresponds to the IUPAC nomenclature for this compound, with the carboxylic acid carbon designated as C=O and the aromatic carbons numbered 1 through 6 starting from the carbon attached to the carboxylic acid group.

Structural Representation and Peak Assignment

The following diagram illustrates the chemical structure of this compound with the carbon atoms labeled. This visualization aids in correlating the predicted chemical shifts to their respective positions within the molecule.

An In-Depth Technical Guide to the FT-IR Spectral Analysis of 2,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectral analysis of 2,5-Dimethylbenzoic acid. It details the characteristic vibrational modes of the molecule, presents a quantitative summary of its principal absorption bands, and outlines a standard experimental protocol for obtaining its FT-IR spectrum.

Core Concepts in the FT-IR Spectroscopy of this compound

FT-IR spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation. For an organic molecule such as this compound, the resulting spectrum provides a unique "fingerprint" that can be used for identification and structural elucidation. The key functional groups present in this compound—a carboxylic acid, a substituted benzene (B151609) ring, and methyl groups—give rise to a series of characteristic absorption bands.

The spectrum is largely defined by the vibrations of the carboxylic acid group, which typically exists as a hydrogen-bonded dimer in the solid state. This leads to a very broad O-H stretching band. The carbonyl (C=O) stretching vibration is also a prominent feature. The aromatic ring and methyl groups contribute to the C-H stretching and bending vibrations, as well as characteristic absorptions in the fingerprint region.

Quantitative FT-IR Data for this compound

The following table summarizes the principal FT-IR absorption bands for this compound. The data has been compiled from spectral information available in the NIST Chemistry WebBook and is consistent with established ranges for the vibrational modes of carboxylic acids and substituted benzenes.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (in hydrogen-bonded carboxylic acid dimer) |

| 3000 - 2850 | Medium | C-H stretch (from methyl groups and aromatic ring) |

| 1760 - 1690 | Strong | C=O stretch (carbonyl of the carboxylic acid) |

| 1600 - 1585 | Medium | C-C stretch (in-ring, aromatic) |

| 1500 - 1400 | Medium | C-C stretch (in-ring, aromatic) |

| 1470 - 1450 | Medium | C-H bend (asymmetric, from methyl groups) |

| 1320 - 1210 | Strong | C-O stretch (coupled with O-H in-plane bend) |

| 950 - 910 | Broad, Medium | O-H bend (out-of-plane) |

| 900 - 675 | Strong | C-H bend (out-of-plane, aromatic) |

Experimental Protocol: FT-IR Analysis of Solid this compound

A common and effective method for the FT-IR analysis of solid samples like this compound is the Potassium Bromide (KBr) pellet technique. This method involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

This compound sample

-

Dry, FT-IR grade Potassium Bromide (KBr) powder

-

Spatula

-

Desiccator for storing KBr

Procedure:

-

Sample Preparation:

-

Place approximately 1-2 mg of this compound into a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This is crucial for reducing light scattering and obtaining a high-quality spectrum.

-

-

Pellet Formation:

-

Transfer the ground mixture into the collar of a clean, dry pellet die.

-

Level the surface of the powder and place the plunger into the die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the FT-IR spectrum of the this compound sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Process the acquired spectrum to identify the wavenumbers of the absorption peaks.

-

Assign the observed peaks to their corresponding vibrational modes using correlation tables and spectral databases.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the FT-IR analysis of this compound using the KBr pellet method.

Caption: Experimental workflow for FT-IR analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Dimethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,5-dimethylbenzoic acid. The information presented herein is essential for the identification and characterization of this compound in complex matrices, a common requirement in metabolic studies, impurity profiling, and quality control in the pharmaceutical and chemical industries.

Quantitative Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that provide structural information. The quantitative data for the principal ions are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 150 | 65-75 | [M]•+ (Molecular Ion) |

| 135 | 5-15 | [M - CH₃]⁺ |

| 133 | 10-20 | [M - OH]⁺ |

| 105 | 95-100 | [M - COOH - H]⁺ or [M - H₂O - CO]⁺ |

| 91 | 25-35 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 15-25 | [C₆H₅]⁺ (Phenyl ion) |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization follows logical pathways characteristic of substituted aromatic carboxylic acids. The primary fragmentation steps are outlined below and illustrated in the accompanying diagram.

The initial event is the ionization of the molecule by a high-energy electron beam, resulting in the formation of the molecular ion radical cation, [M]•+, at m/z 150.[1][2][3][4][5] This molecular ion is moderately stable due to the aromatic system.

Subsequent fragmentation proceeds through several key pathways:

-

Loss of a Methyl Radical ([M - CH₃]⁺): Cleavage of a methyl group from the aromatic ring results in the formation of a fragment ion at m/z 135.

-

Loss of a Hydroxyl Radical ([M - OH]⁺): Alpha-cleavage of the carboxylic acid group leads to the loss of a hydroxyl radical, a common fragmentation for carboxylic acids, producing a prominent acylium ion at m/z 133.[6]

-

Formation of the Base Peak (m/z 105): The most abundant ion in the spectrum, the base peak, is observed at m/z 105. This ion can be formed through multiple pathways, including the loss of a carboxyl group followed by the loss of a hydrogen atom, or through a rearrangement process involving the loss of water and carbon monoxide.

-

Formation of the Tropylium (B1234903) Ion (m/z 91): The fragment at m/z 91 is attributed to the highly stable tropylium ion, [C₇H₇]⁺, formed via rearrangement and cleavage of the dimethylbenzene ring.

-

Formation of the Phenyl Ion (m/z 77): The presence of an ion at m/z 77 is characteristic of many benzene (B151609) derivatives and corresponds to the phenyl cation, [C₆H₅]⁺.[7]

Figure 1. Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative experimental protocol for the analysis of this compound using GC-MS with electron ionization. This protocol is based on established methods for the analysis of aromatic acids.[8][9][10]

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the acidic components and remove interfering substances.

-

Derivatization (Optional): To improve chromatographic performance and volatility, derivatization of the carboxylic acid group to its methyl or trimethylsilyl (B98337) (TMS) ester can be performed. However, for initial identification, analysis of the underivatized acid is often sufficient.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC system (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Scan Range: m/z 40-400.

Data Analysis

The acquired mass spectra are processed to identify the characteristic peaks of this compound. The fragmentation pattern is compared with reference spectra from spectral libraries such as the NIST/EPA/NIH Mass Spectral Library for confirmation.

Logical Workflow for Compound Identification

The process of identifying this compound using GC-MS can be summarized in the following logical workflow.

Figure 2. Workflow for the identification of this compound by GC-MS.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. For researchers and professionals in drug development and related fields, this information is critical for accurate compound identification and characterization. The provided experimental protocol serves as a starting point and may require optimization based on the specific analytical instrumentation and sample matrix.

References

- 1. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 2. This compound | C9H10O2 | CID 11892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 4. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 5. Benzoic acid, 2,5-dimethyl- [webbook.nist.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. amt.copernicus.org [amt.copernicus.org]

- 9. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]

- 10. peerj.com [peerj.com]

Crystal Structure of 2,5-Dimethylbenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is fundamental for drug development. The crystal structure of a compound provides definitive information about its three-dimensional atomic arrangement, which in turn influences critical physicochemical properties such as solubility, stability, and bioavailability. This technical guide is dedicated to the crystal structure of 2,5-dimethylbenzoic acid.

A comprehensive search of publicly available scientific literature and crystallographic databases indicates that the definitive crystal structure of this compound has not yet been reported.[1] To provide a practical and illustrative guide on the principles and methodologies involved in such a crystallographic analysis, this document will focus on the structurally related compound, N-(2,5-Dimethylphenyl)-2-methylbenzamide. This analogue shares the key 2,5-dimethylphenyl moiety and its detailed crystal structure analysis serves as a valuable proxy for understanding the experimental protocols and data presentation relevant to the target molecule.[1]

Crystallographic Data of the Analogue Compound: N-(2,5-Dimethylphenyl)-2-methylbenzamide

The crystallographic data for N-(2,5-Dimethylphenyl)-2-methylbenzamide, obtained from single-crystal X-ray diffraction, is summarized in the table below.[1][2]

| Parameter | Value |

| Empirical Formula | C₁₆H₁₇NO |

| Formula Weight | 239.31 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 4.90104 (10) Å, b = 5.85657 (16) Å, c = 45.8291 (12) Å |

| Volume | 1315.45 (6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.207 Mg/m³ |

| Absorption Coefficient | 0.08 mm⁻¹ |

| Wavelength | 0.71073 Å (Mo Kα) |

| Temperature | 295 K |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and subsequent structure solution and refinement.

Synthesis and Crystallization

Single crystals of N-(2,5-Dimethylphenyl)-2-methylbenzamide suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol (B145695) solution at room temperature.[1] The quality of the crystal is a critical factor that directly influences the resolution and accuracy of the final structure.

X-ray Data Collection

A single crystal of suitable size and quality was mounted on an Oxford Diffraction Xcalibur Ruby Gemini diffractometer.[1][2] The crystal was maintained at a constant temperature of 295 K and irradiated with monochromatic X-rays (Mo Kα radiation, λ = 0.71073 Å).[1][2] As the crystal is rotated, a series of diffraction patterns are collected by a detector. These patterns provide information about the electron density distribution within the crystal.

Structure Solution and Refinement

The collected diffraction data was processed to solve and refine the crystal structure. The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2]

Molecular and Crystal Structure of N-(2,5-Dimethylphenyl)-2-methylbenzamide

In the crystal structure of N-(2,5-Dimethylphenyl)-2-methylbenzamide, the molecules are linked into chains by intermolecular N—H⋯O hydrogen bonds, which run along the a-axis of the crystal.[2] The two aromatic rings in the molecule are nearly coplanar, with a dihedral angle of 1.9 (2)°.[2] The amide group is twisted with respect to both the 2-methylphenyl and the 2,5-dimethylphenyl rings.[2]

Conclusion

While the definitive crystal structure of this compound is not currently available in the public domain, the analysis of the structurally similar compound, N-(2,5-Dimethylphenyl)-2-methylbenzamide, provides a robust framework for understanding the experimental methodologies and the nature of the data obtained from single-crystal X-ray diffraction. Such studies are crucial in the field of drug development, as they provide fundamental insights into the solid-state properties of molecules, which are essential for designing stable and effective pharmaceutical formulations. The elucidation of the crystal structure of this compound in the future would be a valuable addition to the scientific literature.

References

2,5-Dimethylbenzoic Acid: A Key Metabolite of Pseudocumene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic transformation of pseudocumene (1,2,4-trimethylbenzene) to its metabolite, 2,5-dimethylbenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the metabolic pathways, quantitative data from preclinical studies, and detailed experimental protocols for the analysis of this xenobiotic transformation. The guide also explores the toxicological implications of pseudocumene exposure through an examination of relevant signaling pathways. All quantitative data is presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are visualized using diagrams generated with Graphviz (DOT language).

Introduction

Pseudocumene (1,2,4-trimethylbenzene) is an aromatic hydrocarbon prevalent in industrial solvents and as a component of petroleum products.[1] Human and animal exposure to pseudocumene, primarily through inhalation, leads to its absorption and subsequent metabolism, mainly in the liver.[2] The biotransformation of pseudocumene results in the formation of several metabolites, including isomeric dimethylbenzoic acids, which are excreted in the urine.[1][2] Among these, this compound is a notable metabolite, and its quantification in biological matrices serves as a biomarker for pseudocumene exposure.[1][3] Understanding the metabolic fate of pseudocumene is crucial for toxicological risk assessment and in the development of pharmaceuticals, where off-target metabolism by xenobiotic-metabolizing enzymes is a key consideration.

Metabolism of Pseudocumene to this compound

The metabolism of pseudocumene is a multi-step process primarily initiated by the cytochrome P450 (CYP) enzyme system.[4][5] The initial step involves the oxidation of one of the methyl groups of pseudocumene to form a dimethylbenzyl alcohol. Specifically for the formation of this compound, the methyl group at either the 2 or 5 position is oxidized to yield 2,5-dimethylbenzyl alcohol. This alcohol is then further oxidized to the corresponding aldehyde and subsequently to this compound.[6] This carboxylic acid can then be conjugated, for example with glycine (B1666218) to form dimethylhippuric acid, to facilitate its excretion in the urine.[2]

Metabolic Pathway

The metabolic conversion of pseudocumene to this compound and its subsequent conjugation is depicted in the following diagram.

Quantitative Metabolic Data

Quantitative analysis of pseudocumene metabolites provides valuable insights into the extent and rate of its biotransformation. The following tables summarize key quantitative data from studies in rats.

Table 1: Urinary Excretion of Pseudocumene Metabolites in Rats

This table presents the percentage of the administered dose of pseudocumene excreted as various metabolites in the urine of rats within 24 hours of oral administration.

| Metabolite | Percentage of Administered Dose (%) | Reference |

| 3,4-Dimethylhippuric acid | 30.2 | [7] |

| 2,4-Dimethylbenzyl alcohol (conjugates) | 12.7 | [7] |

| 2,5-Dimethylbenzyl alcohol (conjugates) | 11.7 | [7] |

| Total Accounted Metabolites | >81 | [7] |

Note: 2,5-Dimethylbenzyl alcohol is the direct precursor to this compound.

Table 2: Kinetic Parameters for the Formation of Dimethylbenzoic Acid Isomers in Rats

This table details the Michaelis-Menten kinetic constants (Km and Vmax) for the formation of this compound and other isomers following inhalation exposure to pseudocumene in rats.

| Metabolite | Km (mg/L) | Vmax (mg/h/kg) | Reference |

| 3,4-Dimethylbenzoic acid | 28 | 96 | [3] |

| 2,4-Dimethylbenzoic acid | 7 | 25 | [3] |

| This compound | 7 | 23 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound as a metabolite of pseudocumene.

Quantification of this compound in Urine by Gas Chromatography (GC)

This protocol is a synthesized methodology based on established practices for the analysis of dimethylbenzoic acid isomers in urine.[1]

4.1.1. Sample Preparation

-

Hydrolysis: To a 2 mL urine sample, add 1 mL of 10 M sodium hydroxide. Heat the mixture at 100°C for 1 hour to hydrolyze any conjugated metabolites. Cool the sample to room temperature.

-

Acidification: Acidify the hydrolyzed urine sample to a pH below 2 by adding concentrated hydrochloric acid.

-

Extraction: Add 5 mL of diethyl ether to the acidified sample. Vortex for 2 minutes and then centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Solvent Evaporation: Carefully transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Reconstitute the dried extract in 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[8]

4.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

MSD Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

4.1.3. Quantification A calibration curve is generated using standard solutions of this compound prepared in blank urine and subjected to the same extraction and derivatization procedure. Quantification is based on the peak area of the characteristic ions of the derivatized this compound.

In Vitro Metabolism of Pseudocumene using Human Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of pseudocumene in vitro, adapted from established methods for xenobiotic metabolism studies.[9][10]

4.2.1. Incubation

-

Prepare an incubation mixture in a microcentrifuge tube containing:

-

Human liver microsomes (e.g., 0.5 mg/mL final concentration).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

Pseudocumene (dissolved in a suitable solvent like methanol (B129727) or DMSO, final solvent concentration <1%). Test a range of substrate concentrations (e.g., 1-100 µM).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724) (2 volumes).

4.2.2. Sample Processing and Analysis

-

Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant for the presence of this compound and other metabolites using a validated LC-MS/MS method.

Toxicological Signaling Pathways

Exposure to aromatic hydrocarbons like pseudocumene can activate cellular signaling pathways associated with toxicity. A key pathway involved in the response to such xenobiotics is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[1]

Upon entering the cell, pseudocumene or its metabolites can act as ligands for the AhR, which is located in the cytoplasm in a complex with heat shock protein 90 (Hsp90) and other proteins.[1] Ligand binding causes a conformational change and translocation of the AhR to the nucleus. In the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT).[1] This complex then binds to specific DNA sequences known as dioxin response elements (DREs) in the promoter regions of target genes.[1] This leads to the increased transcription of genes involved in xenobiotic metabolism, such as CYP1A1, as well as genes that can influence inflammatory responses and cell cycle regulation, potentially leading to toxic effects.

Experimental Workflows

In Vivo Metabolite Analysis Workflow

The following diagram illustrates a typical workflow for the in vivo analysis of pseudocumene metabolites from urine samples.

In Vitro Metabolism Study Workflow

The diagram below outlines a standard workflow for conducting in vitro metabolism studies of pseudocumene using subcellular fractions.

Conclusion

This compound is a significant metabolite of pseudocumene, formed through oxidative biotransformation. Its detection and quantification in urine are valuable for biomonitoring of pseudocumene exposure. This technical guide has provided a detailed overview of the metabolic pathways, quantitative data from animal studies, and comprehensive experimental protocols for the analysis of this metabolite. The elucidation of the Aryl Hydrocarbon Receptor signaling pathway provides a mechanistic basis for the potential toxicological effects of pseudocumene. The information and workflows presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their studies of xenobiotic metabolism and toxicology.

References